2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Description
2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Biological Activity
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a thienopyrimidinone derivative that has shown promising biological activities. This article reviews its biological activity, focusing on antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C21H25N3O3S
- Molecular Weight : 399.5065 g/mol
- CAS Number : 1252852-74-6
- SMILES Representation : CCN(C(=O)Cn1c(=O)n(Cc2ccc(c(c2)C)C)c(=O)c2c1ccs2)CC
Antimicrobial Activity
Research indicates that thienopyrimidinone derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that various thienopyrimidinones had potent antibacterial and antimycobacterial activities against strains like Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined for these compounds, showing effective inhibition of microbial growth.
Table 1: Antimicrobial Activity of Thienopyrimidinones
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
4c | 15 | E. coli |
4e | 10 | S. aureus |
5g | 20 | M. tuberculosis |
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes or pathways. For instance, some thienopyrimidinones have been shown to interfere with nucleic acid synthesis, thereby preventing bacterial replication .
Study on Thienopyrimidinone Derivatives
A comprehensive study investigated a series of thienopyrimidinone derivatives for their antimicrobial efficacy. The results indicated that modifications at the amido or imino side chain significantly influenced their biological activity. Compounds with specific substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .
Toxicity Assessment
Further assessments were conducted to evaluate the toxicity profiles of the most active compounds. Hemolytic assays revealed that several derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-15-7-8-17(11-16(15)2)13-27-23(29)22-20(9-10-32-22)26(24(27)30)14-21(28)25-18-5-4-6-19(12-18)31-3/h4-12,20,22H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHLNONGLZZCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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